4-Hydroxy-4-methylpentanoic acid

GHB receptor ligand binding pharmacology

Researchers studying GHB receptor pharmacology face a critical challenge: standard GHB binds both GHB and GABA(B) receptors and is metabolized to GABA, confounding experimental outcomes. 4-Hydroxy-4-methylpentanoic acid (UMB68) eliminates this ambiguity. • GHB receptor IC50: 38 μM; no detectable affinity for GABA(A) or GABA(B) receptors (IC50 >100 μM). • Tertiary alcohol structure prevents metabolic oxidation to GABA-active compounds-a decisive advantage over secondary alcohol analogs. • In vivo, rats trained to discriminate GHB do not recognize UMB68 as GHB-like, confirming GABA-independent behavioral pharmacology. • Available as free acid (CAS 23327-19-7) or sodium salt (CAS 581099-89-0) for aqueous solubility. Supplied with full Certificates of Analysis. For R&D use only; not for human or veterinary applications.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 23327-19-7
Cat. No. B1260482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-methylpentanoic acid
CAS23327-19-7
Synonyms4-hydroxy-4-methylpentanoic acid
UMB 68
UMB-68
UMB68 cpd
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)O)O
InChIInChI=1S/C6H12O3/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
InChIKeyPQJUMPXLDAZULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4-methylpentanoic acid: Selective GHB Analog Overview


4-Hydroxy-4-methylpentanoic acid (also known as UMB68) is a synthetic organic compound classified as a tertiary alcohol and a hydroxy fatty acid [1]. Its chemical structure (C6H12O3) is characterized by a hydroxyl group at the 4-position and a methyl substituent, conferring unique properties compared to linear-chain hydroxy acids [2]. While structurally analogous to the neurotransmitter gamma-hydroxybutyric acid (GHB), the presence of a tertiary alcohol prevents metabolic conversion to GABA-active compounds, positioning it as a specialized tool in pharmacological research [1].

Selective GHB receptor ligand without GABA(A/B) affinity
Tertiary alcohol structure prevents metabolic conversion to GABA-active compounds
Suitable for GHB receptor pathway studies requiring clean pharmacological isolation

Why 4-Hydroxy-4-methylpentanoic acid Cannot Be Substituted


Despite sharing a core hydroxycarboxylic acid motif with other compounds like GHB and 2-hydroxy-4-methylpentanoic acid, 4-hydroxy-4-methylpentanoic acid exhibits key differences in receptor binding profiles and metabolic stability that preclude simple interchange. Unlike GHB, which acts as a weak agonist at GABA(B) receptors and is metabolized to GABA, this compound demonstrates no detectable affinity for GABA(A) or GABA(B) receptors [1]. Furthermore, its tertiary alcohol structure prevents oxidation to GABA-active metabolites, a critical distinction from secondary alcohol analogs such as 2-hydroxy-4-methylpentanoic acid, which undergo enzymatic conversion . These fundamental pharmacological and metabolic differences mean that substitution with a cheaper or more readily available analog would invalidate experimental outcomes in studies requiring selective GHB receptor engagement without GABAergic interference.

GABAergic interference
GHB acts as a weak GABA(B) agonist and is metabolized to GABA; UMB68 shows no detectable GABA receptor affinity, so substitution with GHB would introduce confounds.
Metabolic conversion profile
Secondary alcohol analogs like 2-hydroxy-4-methylpentanoic acid undergo enzymatic oxidation, producing GABA-active metabolites that UMB68 avoids due to its tertiary alcohol.
Affinity profile mismatch
Other tertiary alcohol analogs (e.g., UMB75) show significantly reduced GHB receptor affinity, which may not transfer to the assay context required for selective engagement.

4-Hydroxy-4-methylpentanoic acid: Evidence-Based Selection Guide


GHB Receptor Binding Affinity Comparison

4-Hydroxy-4-methylpentanoic acid (UMB68) displays a GHB receptor binding affinity (IC50 = 38 μM) that is comparable to GHB (IC50 = 25 μM) . In contrast, the chain-extended homolog UMB58 exhibits a lower affinity (IC50 = 60 μM), and the dimethyl analog UMB75 shows significantly reduced affinity (IC50 = 2000 μM) [1]. This quantitative ranking demonstrates that UMB68 retains the desired GHB receptor engagement of the parent molecule while offering improved metabolic stability over GHB and superior affinity over other tertiary alcohol analogs .

GHB Receptor Affinity
Head-to-head
IC50 38 μM (UMB68) vs. 25 μM (GHB), 60 μM (UMB58), 2000 μM (UMB75)
GHB
UMB68
UMB58
UMB75
Reported affinity near GHB, with clear selectivity over tested tertiary alcohol analogs.
Rat cerebrocortical membranes; [³H]NCS-382 displacement.
GHB receptor ligand binding pharmacology affinity comparison

GABA Receptor Selectivity

4-Hydroxy-4-methylpentanoic acid demonstrates complete selectivity for the GHB receptor over GABA(A) and GABA(B) receptors, with no detectable affinity (IC50 > 100 μM) for either GABA receptor subtype [1]. This is in stark contrast to GHB, which acts as a weak agonist at GABA(B) receptors and whose in vivo effects are partially mediated through GABAergic pathways . The absence of GABA receptor binding, combined with the compound's inability to be metabolized to GABA-active products, enables clean pharmacological interrogation of GHB receptor function without the confounding influence of GABAergic tone .

GABA Receptor Selectivity
Head-to-head
IC50 > 100 μM at GABA(A) and GABA(B); GHB shows weak GABA(B) agonism.
Complete selectivity window supports GHB-specific pathway interrogation without GABAergic confounds.
[³H]GABA binding assay; no detectable affinity.
receptor selectivity GABA receptor off-target activity pharmacological tool

In Vivo Drug Discrimination Profile

In rat drug discrimination studies, animals trained to recognize GHB did not generalize this response to 4-hydroxy-4-methylpentanoic acid, even at behaviorally active doses (320–1778 mg/kg, i.p.) . This contrasts with GHB itself and GABA(B) agonists, which fully substitute for GHB in this paradigm [1]. The lack of GHB-like subjective effects in vivo, despite similar GHB receptor binding affinity, confirms that the compound's pharmacological signature is fundamentally different from GHB and is not driven by GABA receptor activation .

In Vivo Discrimination
Head-to-head
No substitution for GHB in trained rats (320–1778 mg/kg i.p.), unlike GHB and GABA(B) agonists.
Behavioral profile is GHB-receptor mediated but not GABA-driven, enabling dissociation of GHB receptor roles.
Rat drug discrimination model (300 mg/kg GHB training dose).
in vivo pharmacology drug discrimination behavioral pharmacology GHB

Physical Properties vs. Related Hydroxy Acids

4-Hydroxy-4-methylpentanoic acid exhibits a predicted boiling point of 270.8 ± 23.0 °C and a predicted density of 1.103 ± 0.06 g/cm³ . These values are intermediate between those of GHB (boiling point ~295.6 °C, density ~1.2 g/cm³) and the positional isomer 2-hydroxy-4-methylpentanoic acid (boiling point ~251.3 °C, density ~1.097 g/cm³) . The differences, while predicted, reflect the impact of the tertiary alcohol and methyl substitution on intermolecular forces, which can influence solubility, volatility, and purification behavior in laboratory settings.

Physicochemical Profile
Data to verify
Predicted bp 270.8 °C, density 1.103 g/cm³; intermediate between GHB and 2-hydroxy-4-methylpentanoic acid.
Property differences may influence purification and handling; experimental confirmation recommended.
Predicted values (ACD/Labs); no experimental data supplied.
physical properties purification formulation analytical chemistry

Synthetic Derivatization Potential

4-Hydroxy-4-methylpentanoic acid serves as a versatile precursor for the synthesis of esters (e.g., ethyl, butyl esters) via acid-catalyzed esterification and for the formation of sodium or potassium salts under mild aqueous conditions (pH 7–8, 25–30 °C) . In contrast, 2-hydroxy-4-methylpentanoic acid, while also capable of esterification, lacks the tertiary alcohol motif that confers metabolic stability and unique hydrogen-bonding patterns in downstream products [1]. The sodium salt of 4-hydroxy-4-methylpentanoic acid (CAS 581099-89-0) is the preferred form for pharmacological studies due to improved solubility and handling .

Derivatization Potential
Class-level inference
Ester and salt formation feasible while retaining tertiary alcohol structure.
May support synthesis of analogs without introducing GABAergic metabolites; verify specific reaction conditions.
Inference based on hydroxy acid reactivity; no dedicated synthetic protocol provided.
synthetic intermediate derivative chemistry esterification salt formation

4-Hydroxy-4-methylpentanoic acid: Application Scenarios


Selective GHB Receptor Tool

In studies where the goal is to investigate the specific role of GHB receptors in neurobiology, addiction, or sleep regulation, 4-hydroxy-4-methylpentanoic acid is the ligand of choice. Its demonstrated ability to bind GHB receptors with an IC50 of 38 μM, while showing no affinity for GABA receptors (IC50 > 100 μM), allows researchers to selectively activate GHB receptor pathways without the confounding influence of GABAergic signaling [1]. This is impossible to achieve with GHB itself, which is a GABA(B) agonist and is metabolized to GABA .

Metabolic Stability for In Vivo Studies

For animal behavioral studies, particularly drug discrimination and self-administration assays, 4-hydroxy-4-methylpentanoic acid offers a critical advantage: it does not produce GHB-like discriminative stimulus effects in rats trained to recognize GHB, despite binding to the GHB receptor [1]. This in vivo dissociation confirms that the compound's effects are not driven by GABA receptor activation or metabolism to GABA, making it an invaluable tool for dissecting the behavioral pharmacology of GHB receptors in isolation . The sodium salt form (CAS 581099-89-0) is typically used for improved solubility in these studies.

Novel GHB Receptor Ligand Synthesis

As a tertiary alcohol building block, 4-hydroxy-4-methylpentanoic acid serves as a key intermediate for creating structurally diverse GHB receptor ligands with tailored pharmacological profiles. Its ability to undergo esterification and salt formation enables the synthesis of prodrugs, fluorescent probes, or affinity chromatography ligands that retain the core pharmacophore while introducing new functionalities [1]. This synthetic versatility, combined with its inherent metabolic stability, positions it as a superior starting material compared to secondary alcohol analogs like 2-hydroxy-4-methylpentanoic acid, which are susceptible to metabolic oxidation .

Analytical Reference Standard Applications

The unique physical and chemical properties of 4-hydroxy-4-methylpentanoic acid, including its distinct boiling point (~270.8 °C) and density (~1.103 g/cm³) [1], facilitate its use as a reference standard in analytical chemistry. It can serve as a calibration marker in GC-MS or HPLC methods designed to detect GHB analogs or related hydroxy acids in biological matrices. Its inability to undergo metabolic conversion to GABA also makes it a useful internal standard for studies tracking the fate of GHB in vivo .

Application
Selection Property
Validation Focus
GHB receptor pathway studies
GHB receptor binding selectivity
Confirmation of no GABA(A/B) receptor engagement
In vivo behavioral pharmacology
Metabolic stability and non-GABAergic cue
GHB discrimination model data review
GHB receptor ligand design
Derivatization without GABAergic metabolites
Retention of tertiary alcohol after modification
Analytical reference standard
Distinct physicochemical reference profile
Method calibration with known GHB analogs

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